

# Application Note: Hygromycin B Selection in Agrobacterium-Mediated Plant Transformation

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## Compound Focus: Hygromycin B

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**Introduction** Agrobacterium-mediated transformation is a widely used method for introducing agronomically important traits into plants [1]. The process relies on the natural ability of *Agrobacterium tumefaciens* to transfer a segment of DNA (T-DNA) from its Tumor-inducing (Ti) plasmid into the plant genome [1]. A critical step in this process is the selection of successfully transformed plant cells, which is often achieved using selectable marker genes. The *hph* gene, which confers resistance to the antibiotic **Hygromycin B**, is one of the most commonly used markers in plant and fungal transformation [2] [3]. This note details a reliable protocol for tomato (*Solanum lycopersicum* cv. Micro-Tom) transformation using **Hygromycin B** selection, incorporating ploidy analysis to ensure the generation of genetically stable, diploid transgenic plants [4].

**Mechanism of Action of Hygromycin B** Hygromycin B is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotes and eukaryotes. It acts by binding to the 30S ribosomal subunit, which disrupts the translocation of mRNA and tRNA, leading to the production of non-functional proteins and eventual cell death [2]. The *hph* gene, often derived from *E. coli*, encodes a **hygromycin B** kinase (HPH) that phosphorylates and thereby inactivates the antibiotic, allowing only transformed cells to survive and proliferate [2].

## Detailed Transformation and Selection Protocol

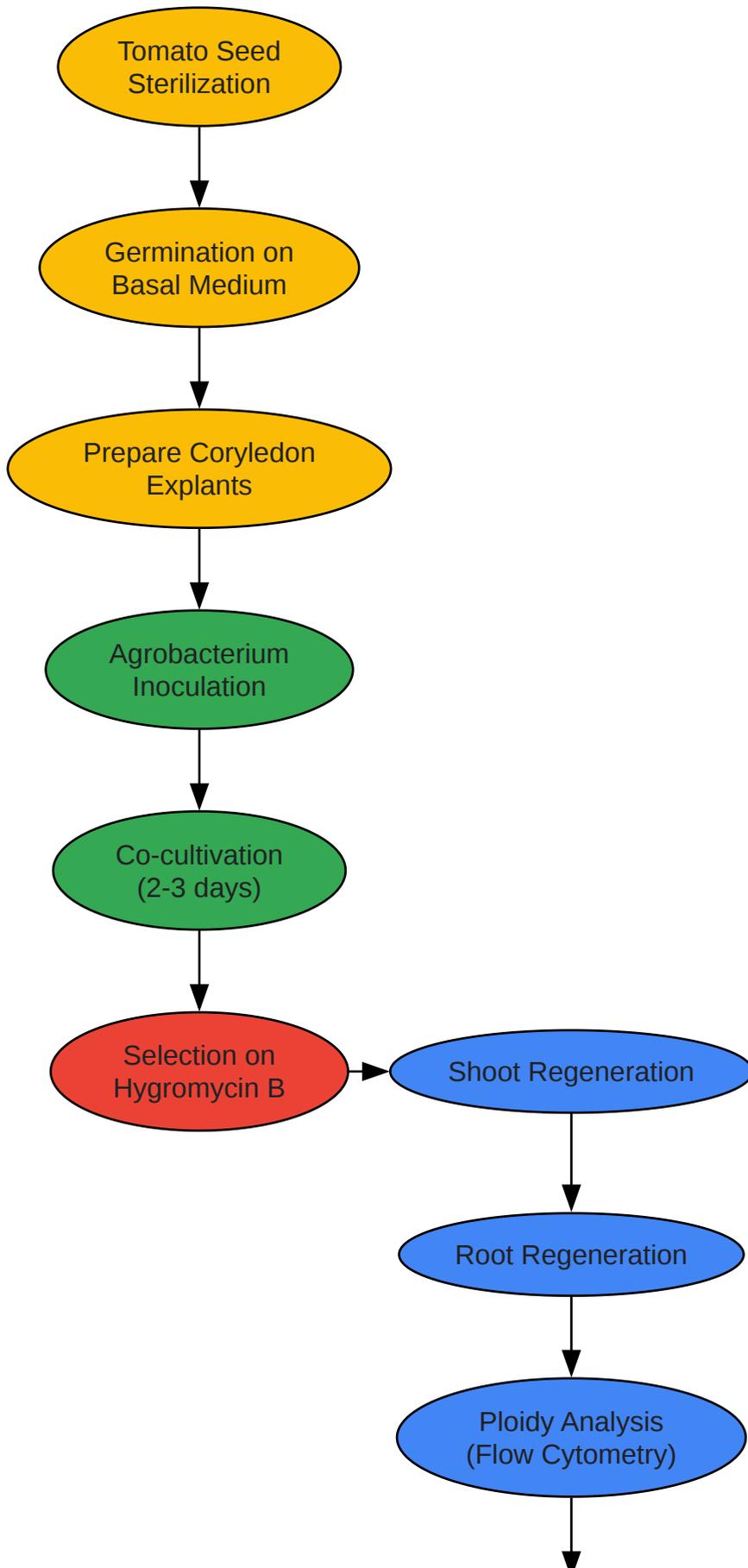
The following protocol is adapted from a 2025 method for transforming the model tomato cultivar 'Micro-Tom' [4].

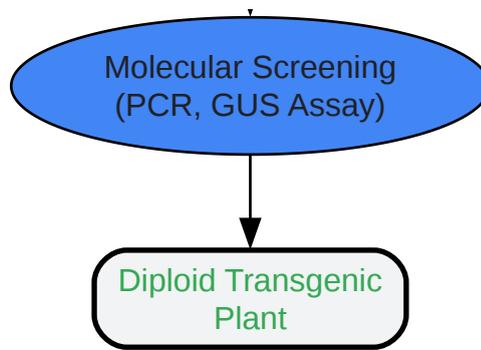
## Preparation of Materials and Agrobacterium Strain

- **Culture Medium:**
  - Prepare Lysogenic Broth (LB) solid and liquid media. For solid plates, supplement with 1.5% (w/v) agar or Agargel [4].
- **Agrobacterium Transformation:**
  - Use the freeze-thaw method to introduce the plant transformation vector (e.g., pCAMBIA1301, which contains an *hph* selectable marker) into the *Agrobacterium tumefaciens* strain LBA4404 [4].
  - Culture the transformed bacteria on LB solid medium supplemented with the appropriate antibiotics for the vector (e.g., **50 mg/L Kanamycin**) and the bacterial strain (e.g., **50 mg/L Rifampicin** and **25 mg/L Streptomycin**) [4].
  - Incubate at 28°C for 2-3 days, then verify positive colonies by colony PCR [4].
- **Stock Solutions:** Prepare and filter-sterilize the following antibiotic stock solutions for use in plant media [4]:
  - **Hygromycin B:** Concentration varies (see Table 2).
  - **Timentin:** 200 mg/mL in ddH<sub>2</sub>O, used at 200-400 mg/L in plant media to eliminate *Agrobacterium* after co-cultivation.

## Plant Transformation and Regeneration Workflow

The diagram below outlines the key steps in the transformation and selection process.





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Diagram 1: Experimental workflow for *Agrobacterium*-mediated transformation of tomato with **Hygromycin B** selection and downstream validation.

## Step-by-Step Instructions

- **Plant Material Preparation:** Surface-sterilize tomato seeds (cv. Micro-Tom) and germinate them on a basal germination medium (e.g., half-strength MS medium) under sterile conditions. Use 7- to 10-day-old seedlings as a source of cotyledon explants [4].
- **Agrobacterium Inoculation:**
  - Harvest the cotyledons and excise them into small segments.
  - Inoculate the explants with the prepared *Agrobacterium* culture, diluted to an optical density (OD<sub>600</sub>) of approximately 0.5-1.0 in a liquid inoculation medium [4].
- **Co-cultivation:** Blot-dry the explants and transfer them to a co-cultivation medium (solidified with agar). Incubate in the dark at 23-25°C for 2-3 days to allow T-DNA transfer [4].
- **Selection and Regeneration:**
  - Transfer the explants to a shoot regeneration medium containing **Hygromycin B** (for tomato cv. Micro-Tom, a concentration of **5-10 mg/L** is typical) and **Timentin** (200-400 mg/L) to suppress *Agrobacterium* growth. Subculture the explants to fresh selection medium every 2 weeks [4].
  - Emerging resistant shoots are subsequently transferred to a root regeneration medium, also supplemented with **Hygromycin B** (a lower concentration, e.g., **5 mg/L**, may be used) and Timentin [4].

## Post-Regeneration Analysis

A critical quality control step is the validation of the regenerated plants.

- **Ploidy Analysis using Flow Cytometry:** A significant proportion of regenerated plants can be polyploid, which leads to reduced fertility and complicates their use in breeding. Use flow cytometry to analyze the nuclear DNA content of regenerated shoots and select only diploid plants for further analysis [4].
- **Molecular Screening:**
  - **PCR Analysis:** Isolate genomic DNA from putatively transformed plants and perform PCR using primers specific to the *hph* gene (e.g., Hyg-F: 5'- TTTCCACTATCGGCGAGTACTTCTA -3' and Hyg-R: 5'- AGGAATCGGTCAATACACTACATGG -3') to confirm transgene integration [4].
  - **GUS Histochemical Assay:** If the T-DNA contains a  $\beta$ -glucuronidase (GUS) reporter gene, perform a histochemical assay to visualize transgene expression spatially [4].

## Key Data and Optimization Parameters

Table 1: Antibiotic Stock Solutions and Usage in Culture Media [4]

Antibiotic	Solvent	Stock Concentration	Working Concentration	Purpose
<b>Hygromycin B</b>	ddH <sub>2</sub> O	e.g., 50 mg/mL	Varies by species (see Table 2)	Selection of transformed plant cells
<b>Kanamycin</b>	ddH <sub>2</sub> O	50 mg/mL	50 mg/L	Selection of transformed <i>Agrobacterium</i>
<b>Rifampicin</b>	DMSO	50 mg/mL	50 mg/L	Counter-selection for <i>A. tumefaciens</i> strain
<b>Streptomycin</b>	ddH <sub>2</sub> O	25 mg/mL	25 mg/L	Counter-selection for <i>A. tumefaciens</i> strain
<b>Timentin</b>	ddH <sub>2</sub> O	200 mg/mL	200-400 mg/L	Elimination of <i>Agrobacterium</i> after co-culture

Table 2: **Hygromycin B** Working Concentrations for Different Applications

Organism / Cell Type	Typical Working Concentration Range	Key Consideration
Tomato ( <i>S. lycopersicum</i> )	5 - 20 mg/L	cv. Micro-Tom is selected at 5-10 mg/L [4].
Mammalian Cell Lines	10 - 400 µg/mL	Must be determined empirically for each cell line [3].
Yeast (e.g., <i>S. cerevisiae</i> )	~200 µg/mL	Commonly used for selection with the <i>hph</i> marker [2].

## Discussion and Best Practices

- **The Importance of Ploidy Analysis:** Incorporating flow cytometric ploidy analysis is a major advancement in ensuring the quality of transgenic plants. Studies report that up to 40% of regenerated tomato plants can be polyploid, which are unsuitable for functional studies or breeding. This protocol's emphasis on diploid selection addresses a common oversight in traditional methods [4].
- **Determining Optimal Hygromycin B Concentration:** The effective concentration of **Hygromycin B** for selection varies significantly with plant species, cultivar, and even explant type. It is crucial to conduct a kill-curve assay to determine the minimum concentration that prevents the growth of non-transformed (wild-type) tissue before initiating transformation experiments [3].
- **Mechanism of T-DNA Transfer:** The high efficiency of *Agrobacterium*-mediated transformation stems from a natural biological process. The Virulence (Vir) proteins expressed by the Ti plasmid recognize the T-DNA borders, excise the single-stranded T-DNA, and pilot it into the plant cell nucleus where it integrates into the genome [1].

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